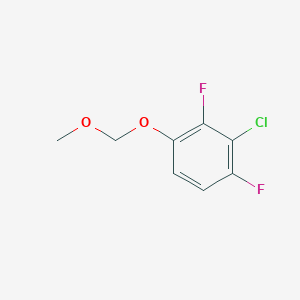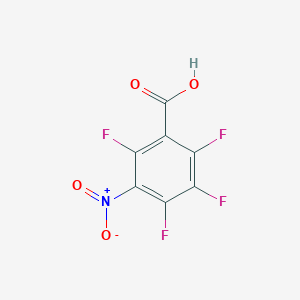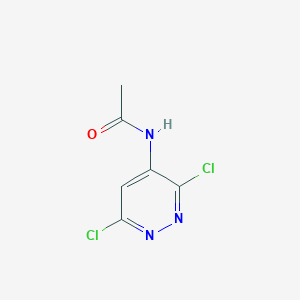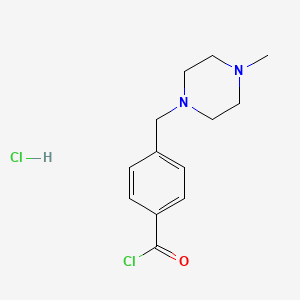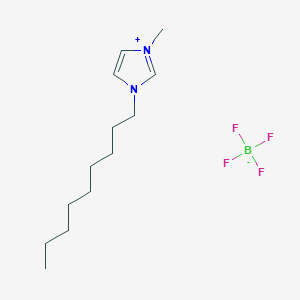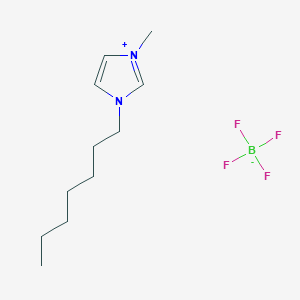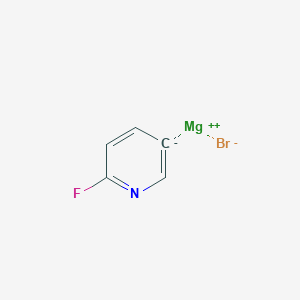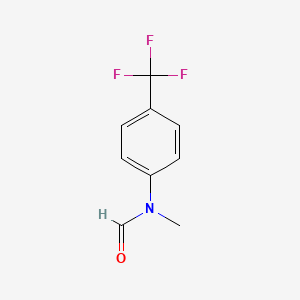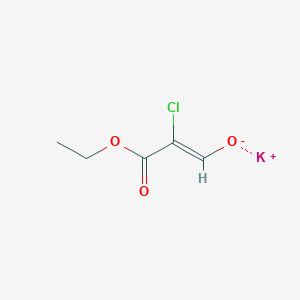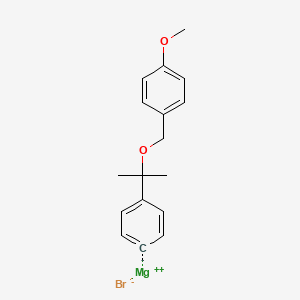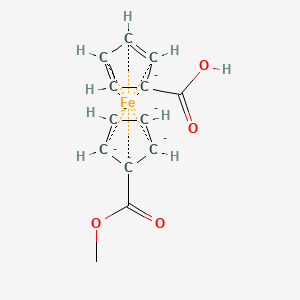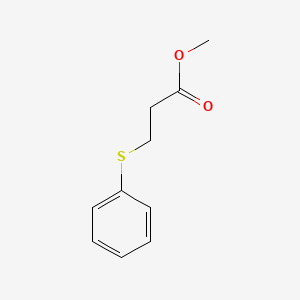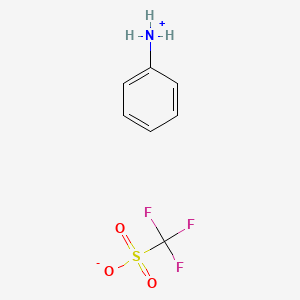
Anilinium trifluoromethanesulfonate; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anilinium trifluoromethanesulfonate (ATMS) is a highly fluorinated organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 87 °C. ATMS is a versatile compound that has been used in a wide range of research fields, including biochemistry, physiology, and pharmacology. ATMS has been extensively studied and its properties and applications have been well documented.
Mechanism of Action
Anilinium trifluoromethanesulfonate; 98% is a fluorinated compound, which means that it has a large number of fluorine atoms attached to its molecular structure. These fluorine atoms are responsible for the compound’s unique properties and its ability to interact with other molecules. Anilinium trifluoromethanesulfonate; 98% is able to interact with proteins and nucleic acids by forming hydrogen bonds and hydrophobic interactions. These interactions can be used to study the structure and function of proteins and nucleic acids, as well as to synthesize pharmaceuticals and other compounds.
Biochemical and Physiological Effects
Anilinium trifluoromethanesulfonate; 98% has been studied extensively and its biochemical and physiological effects have been well documented. Anilinium trifluoromethanesulfonate; 98% has been shown to interact with proteins and nucleic acids, and it has been used to study the structure and function of these molecules. Anilinium trifluoromethanesulfonate; 98% has also been used to study the structure and function of enzymes and other proteins, as well as to study the structure and function of DNA and RNA. Anilinium trifluoromethanesulfonate; 98% has also been used to synthesize pharmaceuticals and other compounds.
Advantages and Limitations for Lab Experiments
Anilinium trifluoromethanesulfonate; 98% has several advantages for use in lab experiments. It is a highly fluorinated compound, which means that it is able to interact with proteins and nucleic acids. It is also a versatile compound, which means that it can be used in a wide range of research fields. Additionally, Anilinium trifluoromethanesulfonate; 98% is a relatively inexpensive compound, which makes it an attractive option for many research laboratories. However, Anilinium trifluoromethanesulfonate; 98% can be difficult to work with in some cases, as it is a highly reactive compound.
Future Directions
There are a number of potential future directions for Anilinium trifluoromethanesulfonate; 98% research. For example, Anilinium trifluoromethanesulfonate; 98% could be used to study the structure and function of proteins and nucleic acids in more detail. Additionally, Anilinium trifluoromethanesulfonate; 98% could be used to study the structure and function of enzymes and other proteins, as well as to study the structure and function of DNA and RNA. Anilinium trifluoromethanesulfonate; 98% could also be used to synthesize new pharmaceuticals and other compounds. Furthermore, Anilinium trifluoromethanesulfonate; 98% could be used to study the effects of fluorinated compounds on biological systems. Finally, Anilinium trifluoromethanesulfonate; 98% could be used to develop new methods for organic synthesis.
Synthesis Methods
Anilinium trifluoromethanesulfonate; 98% is synthesized from aniline and trifluoromethanesulfonic acid (TFMSA). The synthesis process begins with the reaction of aniline with TFMSA in the presence of a strong base, such as sodium hydroxide. This reaction produces a trifluoromethanesulfonate salt, which is then reacted with anhydrous hydrogen fluoride to produce Anilinium trifluoromethanesulfonate; 98%. The reaction is typically carried out at a temperature of 40-50 °C and is complete in a few hours.
Scientific Research Applications
Anilinium trifluoromethanesulfonate; 98% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. Anilinium trifluoromethanesulfonate; 98% has also been used to study the structure and function of enzymes and other proteins, as well as to study the structure and function of DNA and RNA. Anilinium trifluoromethanesulfonate; 98% has also been used in the synthesis of pharmaceuticals and other compounds.
properties
IUPAC Name |
phenylazanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.CHF3O3S/c7-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H,7H2;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOBAJUUBWTNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[NH3+].C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anilinium triflate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

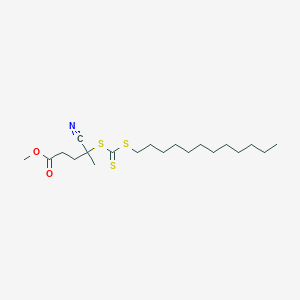
![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6359784.png)
